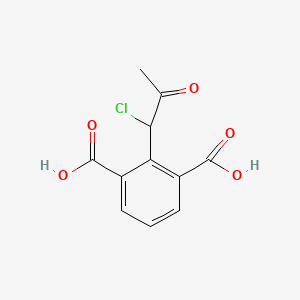
1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one is an organic compound with the molecular formula C11H9ClO5 and a molecular weight of 256.64 g/mol . This compound is characterized by the presence of a chloro group and two carboxylic acid groups attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
The synthesis of 1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one typically involves the chlorination of a precursor compound containing the phenyl and carboxylic acid groups. One common synthetic route includes the reaction of 2,6-dicarboxyphenylpropan-2-one with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent product quality and yield.
化学反应分析
1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds with potential biological activity.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can produce an amide, while oxidation can lead to the formation of a dicarboxylic acid.
科学研究应用
1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
1-Chloro-1-(2,6-dicarboxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2,4-dicarboxyphenyl)propan-2-one: Similar structure but with carboxylic acid groups at different positions on the phenyl ring.
1-Bromo-1-(2,6-dicarboxyphenyl)propan-2-one: Similar structure but with a bromo group instead of a chloro group.
1-Chloro-1-(2,6-dimethylphenyl)propan-2-one: Similar structure but with methyl groups instead of carboxylic acid groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity.
属性
分子式 |
C11H9ClO5 |
|---|---|
分子量 |
256.64 g/mol |
IUPAC 名称 |
2-(1-chloro-2-oxopropyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H9ClO5/c1-5(13)9(12)8-6(10(14)15)3-2-4-7(8)11(16)17/h2-4,9H,1H3,(H,14,15)(H,16,17) |
InChI 键 |
WGIWCHPLNIXBER-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=CC=C1C(=O)O)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile](/img/structure/B14037297.png)
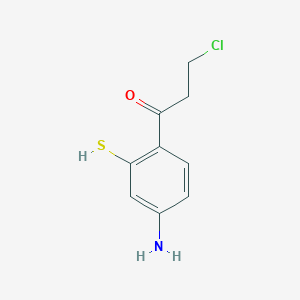


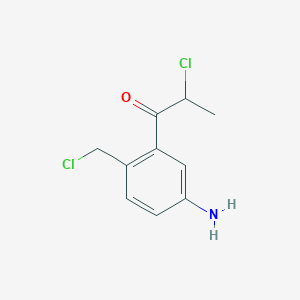
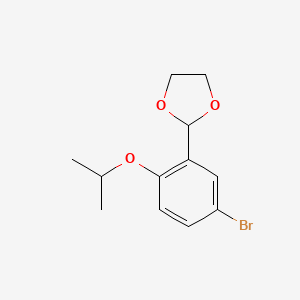

![tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14037345.png)

![{[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B14037363.png)
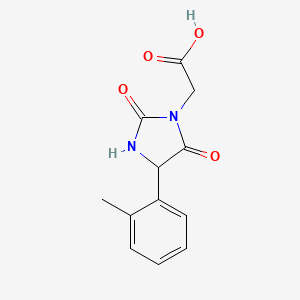
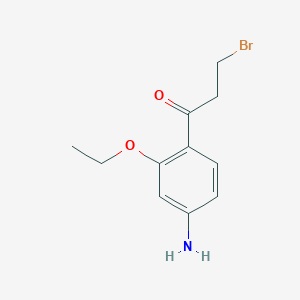

![sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14037378.png)
